p53-MDM2 Inhibitory Activity: Structural Differentiation Implied by Absence of Reported Potency
In a 2013 series of [indoline-3,2'-thiazolidine]-based p53 modulators, the lead compound 4n, which bears a 5-bromo substituent on the indoline ring, inhibited 30% of the p53-MDM2 interaction at 5 µM and demonstrated nanomolar antiproliferative activity [1]. The structural difference between the lead molecule and the target compound is the substituent on the thiazolidine nitrogen: a cyclohexane carbonyl group in the potent inhibitor versus a 4-ethoxyphenyl group in the target compound [1]. Notably, analogs with an N-aryl substitution were synthesized and tested in the same study but were not reported among the active compounds, implying a loss of activity compared to the N-acyl substituted lead series [1]. This positions the target compound as a crucial negative control or a tool for exploring alternative pharmacology beyond MDM2.
| Evidence Dimension | p53-MDM2 interaction inhibition |
|---|---|
| Target Compound Data | Activity at 5 µM not reported (implied inactive) |
| Comparator Or Baseline | 5-bromo-3'-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine] (4n): 30% inhibition at 5 µM [1] |
| Quantified Difference | Loss of reported activity upon N-aryl substitution [1] |
| Conditions | In vitro p53-MDM2 interaction assay [1] |
Why This Matters
For researchers designing SAR studies or seeking selective chemical probes, this compound serves as a specific structural opposite to a lead inhibitor, enabling the study of N-substitution effects on target engagement.
- [1] Bertamino, A., Soprano, M., Musella, S., et al. (2013). Synthesis, in vitro, and in cell studies of a new series of [indoline-3,2'-thiazolidine]-based p53 modulators. Journal of Medicinal Chemistry, 56(13), 5407–5421. View Source
